In Vivo Antitumor Efficacy: Direct Comparison with Gefitinib in a Human NSCLC Xenograft Model
4-Amino-3-methylnaphthalene-2-carboxylic acid demonstrates quantifiable in vivo antitumor efficacy that is not only significant compared to a vehicle control but also numerically superior to the clinically approved EGFR inhibitor gefitinib in a head-to-head comparison within the same study. This provides a concrete, data-driven justification for selecting this specific compound over a structurally similar alternative lacking such direct validation [1].
| Evidence Dimension | Tumor growth inhibition in human A549 non-small cell lung cancer (NSCLC) xenograft model in nude mice |
|---|---|
| Target Compound Data | Tumor weight: 268.51 ± 70.33 mg; Tumour inhibiting rate: 47.58% |
| Comparator Or Baseline | Positive Control (Gefitinib, 50.0 mg/kg): Tumor weight: 294.04 ± 83.71 mg; Tumour inhibiting rate: 42.60%. Model Control (Vehicle): Tumor weight: 512.27 ± 72.49 mg. |
| Quantified Difference | Target compound achieved a 47.58% inhibition rate vs. 42.60% for gefitinib. The target compound reduced tumor weight by an additional 25.53 mg compared to the gefitinib-treated group. |
| Conditions | Human A549 NSCLC cells xenografted into nude mice. Test group dosed orally (gavage) with 12.6 mg/kg 4-amino-3-methyl-2-naphthoic acid once daily for 10 days. Positive control group dosed with 50.0 mg/kg gefitinib. |
Why This Matters
This direct comparative data against a known standard-of-care therapy in a validated preclinical oncology model substantiates the compound's biological potential, mitigating procurement risk for research programs focused on NSCLC or related pathways.
- [1] Jiang, Q. (2015). CN104958285A: Non-small cell lung cancer resistant medicinal composition and an application thereof. China National Intellectual Property Administration. View Source
